molecular formula C11H11BrO B13088719 3-(3-Bromophenyl)cyclopentanone

3-(3-Bromophenyl)cyclopentanone

Cat. No.: B13088719
M. Wt: 239.11 g/mol
InChI Key: SVUSDNNHATZIHW-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)cyclopentanone is an organic compound with the molecular formula C11H11BrO It is a cyclopentanone derivative where a bromophenyl group is attached to the third carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)cyclopentanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclopentanone is reacted with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)cyclopentanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group of the cyclopentanone ring can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products

    Substitution: Substituted phenylcyclopentanones.

    Reduction: 3-(3-Bromophenyl)cyclopentanol.

    Oxidation: this compound carboxylic acid.

Scientific Research Applications

3-(3-Bromophenyl)cyclopentanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)cyclopentanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the cyclopentanone ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)cyclopentanone
  • 3-(2-Bromophenyl)cyclopentanone
  • 3-(3-Chlorophenyl)cyclopentanone

Uniqueness

3-(3-Bromophenyl)cyclopentanone is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different chemical and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

3-(3-bromophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H11BrO/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6,9H,4-5,7H2

InChI Key

SVUSDNNHATZIHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1C2=CC(=CC=C2)Br

Origin of Product

United States

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